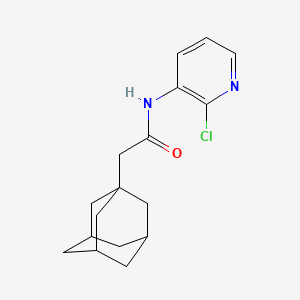
(3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine, also known as 3C-P, is a psychoactive substance that belongs to the phenethylamine class of drugs. It is a potent hallucinogenic drug that has gained popularity in recent years due to its unique effects.
Mécanisme D'action
The mechanism of action of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to the activation of the receptor and subsequent changes in neurotransmitter release, resulting in the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine are similar to other drugs in the phenethylamine class. It has been found to increase heart rate, blood pressure, and body temperature. It also causes changes in perception, mood, and thought processes, leading to hallucinations and altered states of consciousness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine in lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the effects of hallucinogens on the brain. However, one limitation is its potential for abuse, which makes it difficult to obtain and use in research.
Orientations Futures
There are several future directions for research involving (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine. One area of interest is the potential therapeutic applications of the drug, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new drugs based on the structure of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine, which may have improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine is a potent hallucinogenic drug that has gained popularity in recent years. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been discussed. There are several future directions for research involving (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine, which may lead to the development of new therapeutic drugs and a better understanding of the effects of hallucinogens on the brain.
Méthodes De Synthèse
The synthesis of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine involves the reaction of 3,5-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium hydride. The resulting product is then reacted with ammonium acetate to form the final product, (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine.
Applications De Recherche Scientifique
(3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine has been used in scientific research to study its effects on the central nervous system. It has been found to have potent hallucinogenic effects, similar to other drugs in the phenethylamine class. Researchers have used (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine to study the effects of hallucinogens on the brain and to investigate potential therapeutic applications.
Propriétés
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-3,5-dimethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-4,8-10,12,16H,5-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRNECNTOSVIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2CCC=CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydroxypropyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6055059.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)
![propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B6055074.png)
![5-benzylidene-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055081.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6055111.png)

![N-2-biphenylyl-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6055122.png)
![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![(2E)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)acrylamide](/img/structure/B6055130.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6055145.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6055153.png)

![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6055165.png)